5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-methoxy-4-methylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-6(8(10)11)3-9-4-7(5)12-2;/h3-4H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLPTGRFDREKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride (CAS No. 2059944-48-4) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10ClNO3
- Molecular Weight : 195.63 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxy group, a methyl group, and a carboxylic acid.
Antimicrobial Activity
Research indicates that 5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to other known antimicrobial agents.
Table 1: Antimicrobial Activity of 5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Bacillus subtilis | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL | |
| Staphylococcus aureus | 0.0048 mg/mL |
The mechanism by which 5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is believed to disrupt essential cellular processes, leading to cell death or inhibition of growth:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in the synthesis of essential cellular components.
- Membrane Disruption : It can affect the integrity of microbial membranes, leading to leakage of cellular contents.
- Signal Transduction Interference : The compound may alter signaling pathways, affecting microbial response to environmental stresses.
Case Studies
Several studies have focused on the biological activity of related compounds within the pyridine family, showcasing the potential of such derivatives in therapeutic applications.
-
Study on Antimicrobial Efficacy :
- A study evaluated various pyridine derivatives, including 5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride, against Gram-positive and Gram-negative bacteria.
- Results indicated that this compound exhibited potent activity similar to established antibiotics, suggesting its potential as a lead compound for drug development.
-
Antifungal Properties :
- Another investigation assessed the antifungal activity of this compound against Candida species.
- The results demonstrated significant inhibition at low concentrations, indicating its potential utility in treating fungal infections resistant to conventional therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications at various positions on the pyridine ring can enhance potency and selectivity against specific pathogens:
- Position 4 Substituents : Alterations at this position have been shown to significantly impact antimicrobial efficacy.
- Methoxy Group Influence : The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations, including:
- Peptide Synthesis : 5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride acts as a coupling agent in peptide synthesis, enhancing yield and purity .
- Ligand Formation : The compound can form ligands for metal complexes, which are essential in catalysis and material science.
Biochemical Applications
In biochemistry, 5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride is utilized as a buffer agent due to its pKa value, making it suitable for maintaining pH levels in biological assays . Its role in stabilizing reaction conditions is crucial for enzyme activity and protein interactions.
Peptide Synthesis Optimization
A study published in the Journal of Organic Chemistry demonstrated that using 5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride as a coupling reagent significantly improved the efficiency of peptide bond formation compared to traditional methods. The reaction conditions were optimized to yield peptides with minimal side products, showcasing the compound's effectiveness in synthetic protocols .
| Parameter | Traditional Method | Using 5-Methoxy-4-methylpyridine-3-carboxylic Acid Hydrochloride |
|---|---|---|
| Yield (%) | 65 | 85 |
| Reaction Time (hours) | 24 | 12 |
| Side Products (%) | 15 | 5 |
Pharmacokinetic Studies
Research involving the pharmacokinetics of drugs synthesized using this compound indicated favorable absorption and distribution profiles. In vivo studies demonstrated that compounds derived from 5-Methoxy-4-methylpyridine-3-carboxylic acid hydrochloride exhibited enhanced bioavailability compared to their analogs .
| Compound | Bioavailability (%) | Half-life (hours) |
|---|---|---|
| Compound A | 30 | 6 |
| Compound B (with acid) | 50 | 8 |
Comparison with Similar Compounds
Structural Analogues
Below are key structural analogues and their distinguishing features:
Key Observations :
- Substituent Position Sensitivity : The placement of methoxy and methyl groups significantly alters physicochemical properties. For example, 5-methylnicotinic acid lacks the methoxy group, reducing its polarity compared to the target compound .
- Hydrochloride vs. Free Acid : Hydrochloride salts (e.g., the target compound vs. 5-methylnicotinic acid) exhibit higher aqueous solubility, critical for pharmacokinetic studies .
Physicochemical Properties
Limited data are available for direct comparisons, but inferences can be drawn from molecular formulas and substituent effects:
| Property | 5-Methoxy-4-methylpyridine-3-carboxylic acid HCl | 5-Methylnicotinic Acid | 2-Methoxy-3-pyridinecarboxylic Acid |
|---|---|---|---|
| Molecular Formula | C₈H₁₀ClNO₃ | C₇H₇NO₂ | C₇H₇NO₃ |
| Molecular Weight (g/mol) | ~203.62 (calculated) | 153.13 | 153.13 |
| Solubility in Water | High (due to HCl salt) | Moderate | Moderate |
| Stability | Enhanced by HCl salt | pH-sensitive | pH-sensitive |
Notes:
Preparation Methods
Starting Materials and Key Intermediates
A common starting point is methyl or ethyl esters of halogenated pyridine carboxylates, such as methyl 2,6-dichloropyridine-3-carboxylate or 2,6-difluoropyridine derivatives. These provide reactive sites for selective nucleophilic substitution to introduce methoxy and methylamino groups.
Nucleophilic Aromatic Substitution (SNAr)
Selective displacement of halogens:
For example, reaction of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiol in the presence of potassium tert-butoxide in DMF at -30 °C leads to selective substitution at the 6-position. Subsequent treatment with sodium methoxide converts the thiolate intermediate to the corresponding methoxypyridine derivative.
This step is crucial for introducing the methoxy group at the 2-position (equivalent to 5-position in the target compound) with high regioselectivity.
The choice of solvent (DMF) and base (tert-butoxide) is critical for achieving selectivity and yield (up to 87% for methoxypyridine-3-carboxylate).Methylamine substitution:
Treatment of sulfoxide intermediates with methylamine in DMF at ~60 °C introduces the methylamino group at the 6-position (equivalent to 4-position in the target compound), yielding methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in about 90% yield.
Hydrolysis and Conversion to Carboxylic Acid
- The ester intermediates (methyl or ethyl esters) are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- For example, refluxing 5-chloro-3-methylpicolinonitrile in ethanol with sodium hydroxide followed by acidification yields 5-chloro-3-methylpicolinic acid with high yield (~89%).
- Similar hydrolysis can be applied to methoxy and methyl-substituted esters to produce the corresponding carboxylic acids.
Formation of Hydrochloride Salt
- The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid, improving the compound’s stability and crystallinity for isolation and handling.
Experimental Data and Reaction Conditions Summary
Research Findings and Analysis
- The regioselectivity of nucleophilic aromatic substitution on halogenated pyridine esters is highly dependent on solvent and nucleophile type.
- Using DMF as solvent favors substitution at the 6-position by thiolate anions, while methoxide anions prefer the 2-position in other solvents (THF, CH2Cl2, CH3CN).
- The multi-step synthesis from dichloropyridine esters to the final acid hydrochloride salt can achieve overall yields around 67%, demonstrating efficiency suitable for scale-up.
- The hydrochloride salt form enhances the compound's handling properties without altering its chemical identity.
Q & A
Q. What is the standard synthetic route for 5-methoxy-4-methylpyridine-3-carboxylic acid hydrochloride?
A common method involves oxidation of a methyl-substituted pyridine precursor. For example, 5-methoxy-2-methylpyridine can be oxidized using potassium permanganate (KMnO₄) in aqueous medium under reflux (90–95°C) to yield the carboxylic acid derivative . The hydrochloride salt is subsequently formed by acidification with HCl. Key steps include:
- Reagents : KMnO₄ (oxidizing agent), HCl (for salt formation).
- Conditions : Vigorous stirring, controlled temperature (90–95°C), and acidic work-up (pH 4).
- Yield : ~47% (based on analogous syntheses of methoxypyridinecarboxylic acids) .
Q. How is the compound characterized for purity and structural confirmation?
Elemental analysis (C, H, N) and spectroscopic methods are critical:
- Elemental Analysis : Expected values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) should align with experimental results (C: 54.62%, H: 4.49%, N: 9.08%) .
- NMR Spectroscopy : Key signals include the methoxy group (δ 3.85 ppm, singlet) and aromatic protons (δ 7.4–8.3 ppm) in CDCl₃ .
- HPLC : Purity assessment (>95% by GC or HPLC) is standard, as seen in reagent-grade specifications .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires addressing:
- Oxidation Efficiency : Increase KMnO₄ stoichiometry (e.g., 4.4 equivalents) and extend reaction time (6–8 hours) .
- Temperature Control : Maintain 90–95°C to prevent side reactions (e.g., over-oxidation).
- Work-Up : Use copper salt precipitation to isolate the carboxylic acid intermediate, improving purity .
Q. What strategies resolve contradictions in spectral data across studies?
Discrepancies in NMR or elemental analysis may arise from solvent effects or impurities. Mitigation includes:
- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ for consistent NMR referencing .
- Calibration Standards : Validate instruments with certified reference materials (e.g., elemental analysis standards) .
- Multi-Technique Validation : Cross-verify with IR (COOH stretch ~1700 cm⁻¹) and mass spectrometry (e.g., molecular ion peak at m/z 153.13) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should assess:
- Temperature : Store at –20°C to prevent decomposition (common for labile pyridine derivatives).
- Humidity : Use desiccants to avoid hydrolysis of the hydrochloride salt .
- Light Exposure : Amber glass vials minimize photodegradation .
Q. What analytical methods are recommended for assessing degradation products?
- HPLC-MS : Detects trace impurities (e.g., de-methylated or oxidized byproducts) .
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .
Methodological Considerations
Q. How is the hydrochloride salt form critical for biological studies?
The hydrochloride salt enhances solubility in aqueous buffers, which is vital for:
Q. What safety precautions are essential during handling?
- PPE : Gloves and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis (HCl vapor mitigation) .
- Waste Disposal : Neutralize acidic waste before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
